4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one
Description
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one is a synthetic α-pyrone derivative characterized by a hydroxyl group at position 4, a nonanoyl (9-carbon acyl) chain at position 3, and an octyl (8-carbon alkyl) chain at position 6 (Figure 1). This compound belongs to a class of pyran-2-one derivatives investigated for their inhibitory activity against Neutrophil Elastase (NE), a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Its structure-activity relationship (SAR) is defined by the interplay of hydrophilic (hydroxyl) and lipophilic (nonanoyl/octyl) substituents, which modulate enzymatic binding and pharmacokinetic properties.
Properties
Molecular Formula |
C22H36O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-hydroxy-3-nonanoyl-6-octylpyran-2-one |
InChI |
InChI=1S/C22H36O4/c1-3-5-7-9-11-13-15-18-17-20(24)21(22(25)26-18)19(23)16-14-12-10-8-6-4-2/h17,24H,3-16H2,1-2H3 |
InChI Key |
NLATVPVYSKNDRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=O)O1)C(=O)CCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-hydroxy-2-pyrones, including 4-hydroxy-3-nonanoyl-6-octyl-pyran-2-one, typically involves the cyclization of tricarbonyl compounds . One common method is the biomimetic approach, which mimics natural biosynthetic pathways. This method often involves the use of transition metal complexes and ketene transformations . Industrial production methods may include multicomponent reactions (MCR) that offer high efficiency, atom economy, and green reaction conditions .
Chemical Reactions Analysis
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, acids, and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the pyrone ring .
Scientific Research Applications
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antioxidant and antimicrobial activities . In industry, it is used in the development of biorenewable materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nonanoyl-6-octyl-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, the hydroxypyrone ring of this compound can form effective interactions with proteins, such as β-tubulin, which may contribute to its biological activities . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of 4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one and Analogues
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one | 4-OH, 3-nonanoyl, 6-octyl | C₂₂H₃₈O₄ | 378.54 | Long acyl (C9) and alkyl (C8) chains |
| 3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one | 4-OH, 3-decanoyl (C10), 6-nonyl (C9) | C₂₄H₄₂O₄ | 406.59 | Longer acyl (C10) and alkyl (C9) |
| 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one | 4-OH, 3-octanoyl (C8), 6-heptyl (C7) | C₂₀H₃₄O₄ | 350.49 | Shorter acyl (C8) and alkyl (C7) |
| 4-Methoxy-6-pentyl-pyran-2-one | 4-OCH₃, 6-pentyl (C5) | C₁₁H₁₆O₃ | 196.25 | Methoxy substituent; no acyl chain |
| 4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one | 4-OH, 3-butanoyl (C4), 6-methyl | C₁₀H₁₂O₄ | 196.20 | Short acyl (C4) and methyl group |
Key Observations :
- Chain Length: The target compound’s nonanoyl (C9) and octyl (C8) chains enhance lipophilicity compared to analogues with shorter chains (e.g., C4 butanoyl in ). Longer chains, as in 3-decanoyl-6-nonyl derivatives, increase molecular weight but may reduce solubility .
- Aromatic vs. Aliphatic : Unlike 4-hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-pyran-2-one , the target lacks aromaticity, favoring hydrophobic interactions over π-π stacking.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one | 6.2 | 0.01 | 85–90 |
| 3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one | 7.1 | <0.005 | 90–95 |
| 4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one | 1.8 | 1.2 | 120–125 |
| 4-Methoxy-6-pentyl-pyran-2-one | 2.5 | 0.5 | 60–65 |
Key Observations :
- Lipophilicity : The target compound’s high LogP (6.2) reflects its long hydrocarbon chains, which may improve membrane permeability but limit aqueous solubility .
- Solubility: Shorter chains (e.g., butanoyl in ) or polar groups (e.g., methoxy in ) improve solubility but may compromise target binding.
Table 3: Inhibitory Activity Against Neutrophil Elastase (NE)
Key Observations :
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